Decaborano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

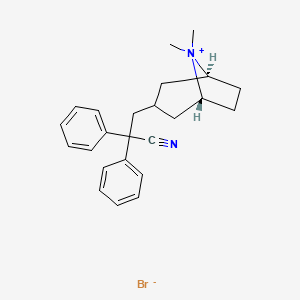

Decaborane, also known as decaborane(14), is an inorganic compound with the chemical formula B10H14. It is classified as a borane and more specifically as a boron hydride cluster. This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . Decaborane is toxic and volatile, emitting a foul odor similar to burnt rubber or chocolate .

Aplicaciones Científicas De Investigación

Decaborane has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Decaborane, with the chemical formula B10H14, is a principal boron hydride cluster . It plays a central role in the chemistry of polyhedral boron hydrides . It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− .

Mode of Action

The main attention in decaborane chemistry is paid to the reactions of the substitution of hydrogen atoms by various atoms and groups with the formation of exo-polyhedral boron–halogen, boron–oxygen, boron–sulfur, boron–nitrogen, boron–phosphorus, and boron–carbon bonds .

Biochemical Pathways

Decaborane is used in the synthesis of the closo-dodecaborate [B12H12]2− and the carba-closo-dodecaborate [CB11H12]− anions . It is also used for the synthesis of the closo-decaborate anion [B10H10]2− . These biochemical pathways have significant downstream effects, including the preparation of boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films .

Pharmacokinetics

It is known that decaborane is slightly soluble in cold water . This solubility could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of decaborane’s action are largely dependent on its use in various chemical reactions. For instance, it can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes .

Análisis Bioquímico

, is a boron hydride cluster known for its unique structure and reactivity. This compound has been extensively studied for its applications in various fields, including materials science, medicine, and biochemistry. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.

Biochemical Properties

Decaborane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins. The interaction between decaborane and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, decaborane can bind to proteins through boron-hydrogen interactions, altering their structure and function.

Cellular Effects

Decaborane has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, decaborane has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By interacting with key proteins in this pathway, decaborane can alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, decaborane’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of decaborane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Decaborane can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, decaborane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular processes such as growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of decaborane can change over time due to its stability, degradation, and long-term impact on cellular function. Decaborane is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that decaborane can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical research involving decaborane.

Dosage Effects in Animal Models

The effects of decaborane vary with different dosages in animal models. At low doses, decaborane can have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, decaborane can be toxic, leading to adverse effects such as cellular damage, organ dysfunction, and even death. Studies have identified threshold doses beyond which the toxic effects of decaborane become pronounced, emphasizing the need for careful dosage control in experimental settings.

Metabolic Pathways

Decaborane is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the activity of enzymes such as cytochrome P450, altering the metabolism of drugs and other compounds . Additionally, decaborane can influence metabolic flux by modulating the levels of key metabolites. For example, it can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Métodos De Preparación

Decaborane can be synthesized through several methods. One common method involves the pyrolysis of diborane (B2H6), which was first achieved in 1962 . Another method includes the reaction of sodium undecaborate with acids . Industrial production often involves the reaction of diborane with acetylene in the presence of a Lewis base such as acetonitrile, alkylamines, or alkyl sulfides .

Análisis De Reacciones Químicas

Decaborane undergoes various chemical reactions, including:

Oxidation: Decaborane can be oxidized to form boric acid and other boron oxides.

Reduction: It acts as a mild reducing agent in the reduction of nitro groups to amines and ketones to alcohols.

Hydrolysis: In boiling water, decaborane hydrolyzes, releasing hydrogen and forming boric acid.

Common reagents used in these reactions include strong bases like sodium hydride, pyrrolidine, and cerium (III) chloride heptahydrate . Major products formed from these reactions include various boron hydrides, boric acid, and substituted boron compounds .

Comparación Con Compuestos Similares

Decaborane is unique among boron hydrides due to its stability and versatility in forming various derivatives. Similar compounds include:

Diborane (B2H6): A simpler boron hydride used as a starting material for decaborane synthesis.

Carboranes (C2BnHn+2): These compounds have similar boron-hydrogen clusters but include carbon atoms, making them useful in different applications.

Closo-dodecaborate (B12H12)2-: Another boron hydride cluster used in the synthesis of boron-based materials.

Decaborane’s ability to form a wide range of derivatives and its applications in various fields make it a valuable compound in both scientific research and industrial applications.

Propiedades

Número CAS |

17702-41-9 |

|---|---|

Fórmula molecular |

B10H2 |

Peso molecular |

110.116 |

Nombre IUPAC |

Decaboron tetradecahydride |

InChI |

InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |

Clave InChI |

JDALSXBJFTZZSB-UHFFFAOYSA-N |

SMILES |

B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.